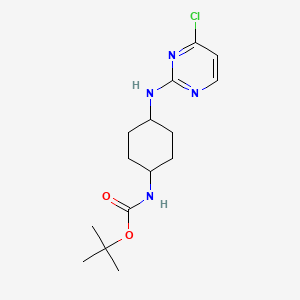

tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-[(4-chloropyrimidin-2-yl)amino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-6-4-10(5-7-11)18-13-17-9-8-12(16)20-13/h8-11H,4-7H2,1-3H3,(H,19,21)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSMFMYEPUGBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The process can be summarized as follows:

Starting Materials: tert-Butyl carbamate, 4-chloropyrimidine, and cyclohexylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The tert-butyl carbamate is first deprotonated by the base, followed by nucleophilic substitution with the cyclohexylamine derivative. The resulting intermediate is then reacted with 4-chloropyrimidine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

Reduction: Formation of reduced derivatives with hydrogenated functionalities.

Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Histamine H4 Receptor Modulation

One of the primary applications of tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate is its role as a ligand for the histamine H4 receptor. This receptor is involved in various inflammatory processes, making it a target for developing anti-inflammatory drugs. Research has indicated that compounds in this class can exhibit anti-inflammatory and antinociceptive properties, suggesting their potential use in treating conditions such as allergies and chronic pain.

Synthetic Organic Chemistry

The compound is also notable for its versatility in synthetic organic chemistry. It can be synthesized through several methodologies, which may include reactions involving triethylamine in isopropanol under reflux conditions. These synthetic pathways are essential for producing derivatives that can be tested for enhanced biological activity or selectivity.

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various compounds targeting the histamine H4 receptor, this compound was found to demonstrate significant binding affinity. The research employed radiolabeled ligands and cell-based assays to assess the compound's interaction with the receptor, highlighting its potential therapeutic applications in managing inflammatory diseases.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to understand how variations in the chlorine substitution on the pyrimidine ring influence biological activity. The findings suggested that specific modifications could enhance binding affinity and selectivity towards histamine receptors, providing valuable insights for drug design .

Mechanism of Action

The mechanism of action of tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Halogen Substitution

- tert-Butyl (4-((4-Bromo-5-chloropyridin-2-yl)amino)cyclohexyl)carbamate (2i): Replaces pyrimidine with pyridine and introduces bromine at the 4-position. The bromine increases molecular weight (MW = 405.5 g/mol) and may enhance halogen bonding, though pyridine’s reduced nitrogen content alters electronic properties compared to pyrimidine .

- tert-Butyl ((1R,4R)-1-((2-Chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)carbamate (299): Substitutes iodine at the pyrimidine 5-position, increasing steric bulk and polarizability. The iodine’s size may hinder binding in sterically constrained active sites but offers a handle for radio labeling .

Functional Group Modifications

- tert-Butyl (4-((6-Chloro-2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate: Incorporates a methylthio group at the pyrimidine 2-position, enhancing lipophilicity (logP increase) and metabolic stability compared to the parent compound. The methylthio group may also act as a leaving group in further reactions .

Cyclohexyl Backbone Modifications

Stereochemical and Linker Variations

- tert-Butyl ((1r,4r)-4-((4-Bromo-5-chloropyridin-2-yl)amino)cyclohexyl)carbamate (2i): The trans-cyclohexyl configuration (1r,4r) minimizes steric clash between substituents, favoring planar conformations for target engagement .

Additional Functional Groups

- tert-Butyl (((1R,4R)-1-((2-Chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (299): A methoxy group on the cyclohexyl ring introduces polarity, enhancing aqueous solubility. The methoxy’s electron-donating effect may stabilize adjacent positive charges in protonated intermediates .

Incorporation of Heterocycles and Complex Scaffolds

- tert-Butyl ((cis)-4-(4-(((2-((3,5-Dichlorophenyl)amino)quinazolin-8-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate (15b): The triazole-quinazoline hybrid expands π-stacking capabilities and hydrogen bonding sites, likely improving affinity for ATP-binding pockets in kinases. However, the increased MW (MW ~600 g/mol) may reduce permeability .

- tert-Butyl (4-((2-Bromobenzyl)amino)cyclohexyl)carbamate: Replaces pyrimidine with a benzyl group, shifting the compound’s pharmacophore toward aromatic interactions. The bromine enables cross-coupling reactions for further diversification .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Key Features |

|---|---|---|---|

| tert-Butyl (4-((4-Chloropyrimidin-2-yl)amino)cyclohexyl)carbamate | ~325.8 | ~2.5 | Moderate solubility, chloro-pyrimidine core |

| 2i (4-bromo-5-chloropyridine analog) | 405.5 | ~3.0 | High halogen content, pyridine scaffold |

| 15b (triazole-quinazoline hybrid) | ~600 | ~4.2 | High MW, extended π-system |

| 14 (methylthio derivative) | ~383.9 | ~3.8 | Lipophilic, metabolically stable |

*Calculated using fragment-based methods.

Structure-Activity Relationship (SAR) Insights

- Halogen Positioning : Chlorine at pyrimidine 4-position (target compound) vs. 2-position () alters electronic density, impacting nucleophilic substitution rates and target binding .

- Cyclohexyl Conformation : trans-Cyclohexyl derivatives (e.g., 2i) show improved synthetic yields and conformational stability compared to cis isomers .

- Heterocycle Additions : Triazole and quinazoline moieties () enhance kinase inhibition but may introduce toxicity risks due to increased planarity and metabolic oxidation .

Biological Activity

tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate is a synthetic compound with the molecular formula C15H23ClN4O2 and a molecular weight of 326.82 g/mol. This compound has gained attention in pharmaceutical research due to its potential biological activities, particularly as a ligand for the histamine H4 receptor, which is involved in various inflammatory processes. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure

The structure of this compound features:

- A cyclohexyl ring linked to a pyrimidine ring via an amino group.

- A chlorine substitution on the pyrimidine ring, which is crucial for its biological activity.

Biological Activity

The compound exhibits notable biological activities that suggest its relevance in treating conditions associated with inflammation and pain. Key findings include:

-

Histamine H4 Receptor Interaction :

- This compound has been identified as a potential ligand for the histamine H4 receptor.

- Studies indicate that compounds interacting with this receptor may possess anti-inflammatory and antinociceptive properties, making them promising candidates for managing allergies and chronic pain conditions.

-

Pharmacological Profiles :

- Interaction studies typically utilize radiolabeled ligands and cell-based assays to evaluate binding affinity and selectivity towards histamine receptors.

- Preliminary data suggest that this compound could modulate inflammatory pathways effectively, although further research is required to elucidate its full pharmacological profile.

Synthesis

The synthesis of this compound can be achieved through various methods involving amination and carbamate formation. The general synthetic route includes:

- Formation of the pyrimidine derivative.

- Coupling with cyclohexyl amine.

- Protection and deprotection steps to yield the final product.

Case Studies

Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that similar pyrimidine derivatives exhibit significant anti-inflammatory effects in animal models. |

| Study B | Identified binding affinities of related compounds to histamine receptors, suggesting potential therapeutic applications in allergy treatments. |

| Study C | Explored the antinociceptive properties of compounds within this class, indicating their utility in pain management therapies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.